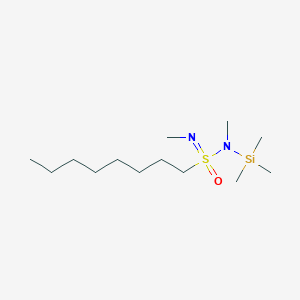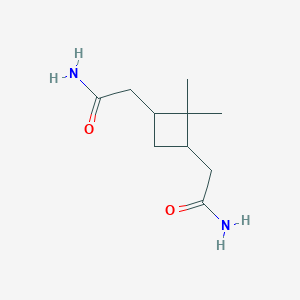
2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclobutane ring with two acetamide groups attached, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide typically involves the reaction of cyclobutane derivatives with acetamide under specific conditions. One common method includes the use of cyclobutane-1,3-diyl diacetate as a starting material, which is then reacted with dimethylamine in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the acetamide groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting acetamide groups to acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of acyl halides.
科学的研究の応用
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutane ring structure allows for unique interactions with biological molecules, which can lead to various biological effects .
類似化合物との比較
Similar Compounds
2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Similar in structure but with a piperazine ring instead of a cyclobutane ring.
Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate: Contains phenyl groups attached to the cyclobutane ring.
Uniqueness
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide is unique due to its cyclobutane ring structure, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and valuable for various applications .
特性
CAS番号 |
90139-86-9 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
2-[3-(2-amino-2-oxoethyl)-2,2-dimethylcyclobutyl]acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3,(H2,11,13)(H2,12,14) |
InChIキー |
ZZUQYQJMNLXISR-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1CC(=O)N)CC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
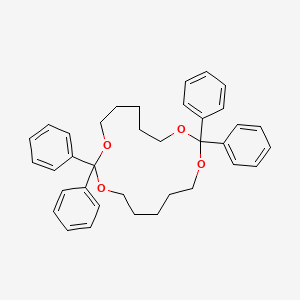

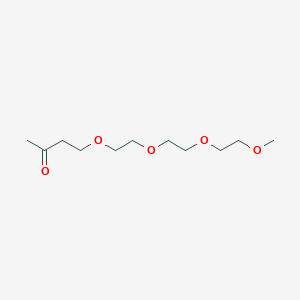

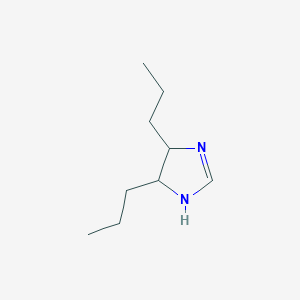
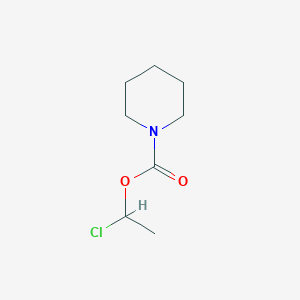
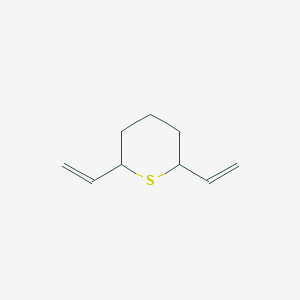
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
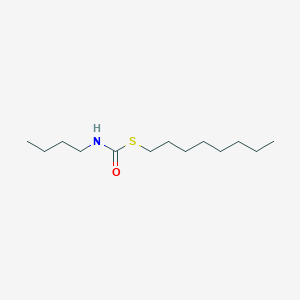
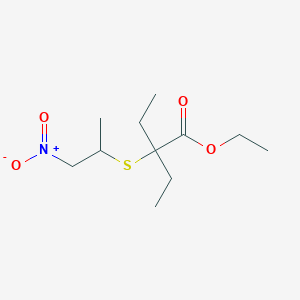
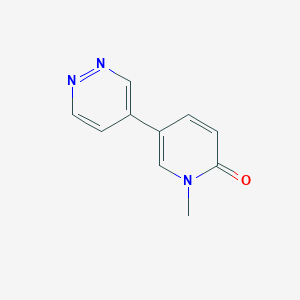
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
